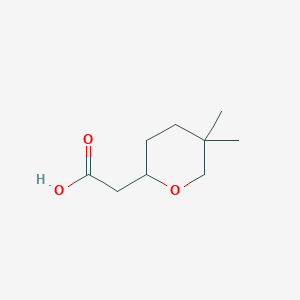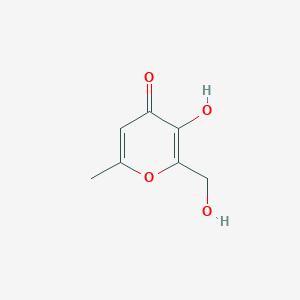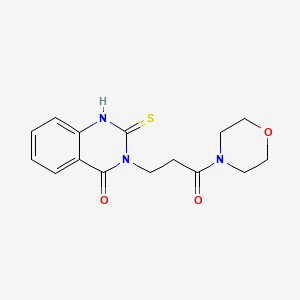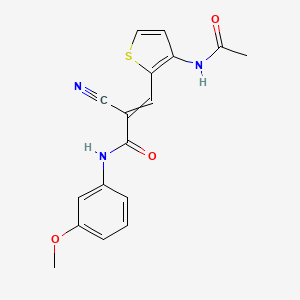
2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide, also known as ACTP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide involves its ability to interact with various molecular targets in the body. 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 and matrix metalloproteinases. Additionally, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects in the body. In cancer, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth. In inflammatory disorders, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have a low toxicity profile, making it a suitable candidate for in vivo studies. However, one limitation of 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide is its poor solubility, which can affect its bioavailability and efficacy.
Orientations Futures
For the study of 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide include the development of analogs with improved solubility and the exploration of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 3-acetamidothiophene-2-carboxylic acid with thionyl chloride to form 3-acetamidothiophene-2-carbonyl chloride. This intermediate product is then reacted with 3-methoxyaniline to form 3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide. Finally, the cyano group is introduced through the reaction with sodium cyanide to obtain 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide.
Applications De Recherche Scientifique
2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammatory disorders such as rheumatoid arthritis and colitis have also been studied, where 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to reduce inflammation and improve symptoms. In neurological disorders, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
3-(3-acetamidothiophen-2-yl)-2-cyano-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11(21)19-15-6-7-24-16(15)8-12(10-18)17(22)20-13-4-3-5-14(9-13)23-2/h3-9H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIZEONXXQJIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chloro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2952242.png)
![N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2952243.png)
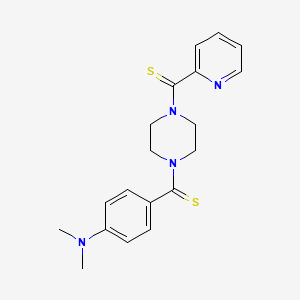
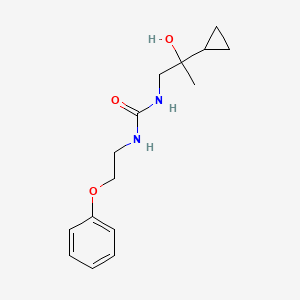
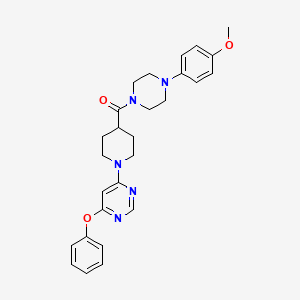
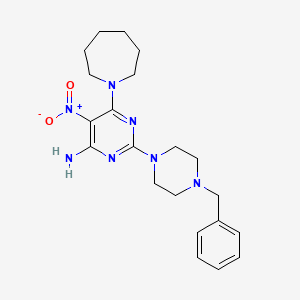
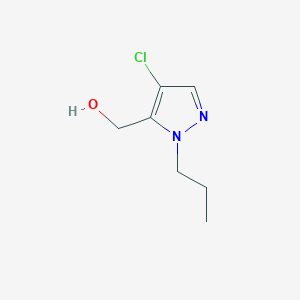
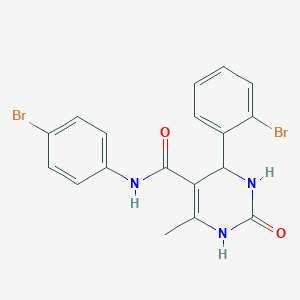
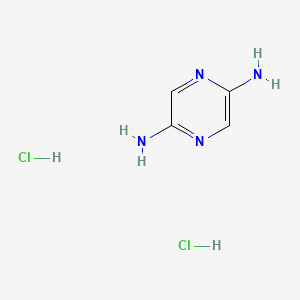
![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2952256.png)
![N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2952259.png)
